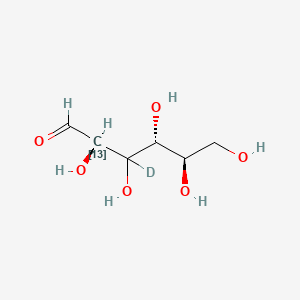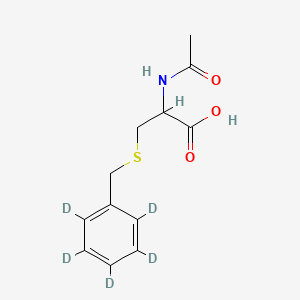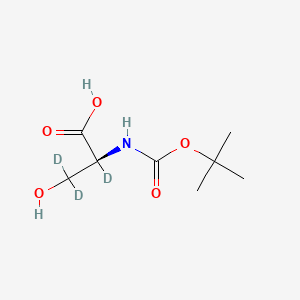
D-Mannose-13C,d-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Mannose-13C,d-2 is a labeled analog of D-Mannose, a carbohydrate that plays a significant role in human metabolism, particularly in the glycosylation of specific proteins. The compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, including metabolic studies and drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-13C,d-2 involves the incorporation of carbon-13 and deuterium into the D-Mannose molecule. This can be achieved through chemical synthesis or enzymatic conversion. The chemical synthesis route typically involves the use of isotopically labeled precursors and specific reaction conditions to ensure the incorporation of the desired isotopes .
Industrial Production Methods
Industrial production of this compound often relies on the availability of isotopically labeled precursors and advanced synthesis techniques. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
D-Mannose-13C,d-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield mannose derivatives with different functional groups, while reduction reactions may produce deuterated mannose .
Aplicaciones Científicas De Investigación
D-Mannose-13C,d-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism and glycosylation processes.
Biology: Helps in studying the role of mannose in cellular processes and protein glycosylation.
Medicine: Investigated for its potential in treating urinary tract infections by preventing bacterial adhesion to the urothelium.
Industry: Utilized in the production of isotopically labeled compounds for drug development and pharmacokinetic studies.
Mecanismo De Acción
The mechanism of action of D-Mannose-13C,d-2 involves its role as a carbohydrate in human metabolism. It is absorbed but not metabolized by the human body, allowing it to inhibit bacterial adhesion to the urothelium. This anti-adhesive effect is particularly useful in preventing urinary tract infections . The compound interacts with bacterial adhesins, preventing them from binding to the host cells .
Comparación Con Compuestos Similares
Similar Compounds
D-Mannose-13C: A labeled analog of D-Mannose with carbon-13 labeling.
D-Mannose-[1,2-13C2]: Another labeled analog with carbon-13 labeling at specific positions.
D-Mannose-2-13C: A labeled analog with carbon-13 labeling at the second carbon position.
Uniqueness
D-Mannose-13C,d-2 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides additional insights into metabolic pathways and reaction mechanisms, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
(2S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5?,6-/m1/s1/i3+1,5D |
Clave InChI |
GZCGUPFRVQAUEE-IZJYJICASA-N |
SMILES isomérico |
[2H]C([C@@H]([C@@H](CO)O)O)([13C@@H](C=O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12409868.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)

![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)





